molecular formula C18H21ClN2O4S B11128818 N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B11128818
M. Wt: 396.9 g/mol
InChI Key: DJIUGUFPHCZYCK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is a synthetic organic compound characterized by its complex molecular structure This compound features a chlorobenzyl group, a methoxy-methylphenyl sulfonyl group, and an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide typically involves multiple steps:

  • Formation of the Chlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This reaction is usually carried out using thionyl chloride (SOCl~2~) under reflux conditions.

  • Sulfonylation: : The next step involves the sulfonylation of 4-methoxy-3-methylphenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This forms the sulfonyl intermediate.

  • Coupling Reaction: : The final step is the coupling of the chlorobenzyl intermediate with the sulfonyl intermediate and alaninamide. This is typically achieved through a nucleophilic substitution reaction in the presence of a base like triethylamine (TEA) and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under strong reducing conditions.

  • Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiourea can be used under mild to moderate conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and sulfoxides.

    Reduction: Products include sulfides and thiols.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
  • N-(2-chlorobenzyl)-N~2~-[(3-methylphenyl)sulfonyl]alaninamide
  • N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide

Uniqueness

N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl substitutions on the phenyl ring, along with the alaninamide backbone, differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C18H21ClN2O4S/c1-12-10-15(8-9-17(12)25-3)26(23,24)21-13(2)18(22)20-11-14-6-4-5-7-16(14)19/h4-10,13,21H,11H2,1-3H3,(H,20,22)

InChI Key

DJIUGUFPHCZYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=CC=C2Cl)OC

Origin of Product

United States

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